molecular formula C17H16N4O2S B10798566 [4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone

[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone

Cat. No.: B10798566
M. Wt: 340.4 g/mol
InChI Key: KOSDTDDFEYEHDU-UHFFFAOYSA-N
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Description

OSM-S-132 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the field of medicinal chemistry. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through collaborative and open research efforts. OSM-S-132 has been identified as a promising candidate due to its potent activity against malaria parasites and its favorable pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-132 involves several key steps. The starting material is typically a chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields of around 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-132 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yields and reduce costs, as well as ensuring that the process is environmentally friendly and safe for large-scale production.

Chemical Reactions Analysis

Types of Reactions

OSM-S-132 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-132 may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

OSM-S-132 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-132 involves its interaction with specific molecular targets within the malaria parasite. Studies have shown that it inhibits the enzyme asparagine tRNA synthetase, which is essential for protein synthesis in the parasite . This inhibition leads to the disruption of protein synthesis and ultimately the death of the parasite. The compound also activates the amino acid starvation response, further contributing to its antimalarial effects .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

[4-(4-aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H16N4O2S/c18-16-15-13(19-10-20-16)9-14(24-15)11-1-3-12(4-2-11)17(22)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,18,19,20)

InChI Key

KOSDTDDFEYEHDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=CC4=C(S3)C(=NC=N4)N

Origin of Product

United States

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